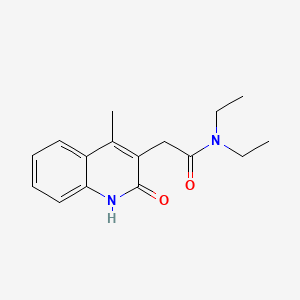
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide typically involves the reaction of 2-hydroxy-4-methylquinoline with diethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The detailed steps are as follows:
Starting Material: 2-hydroxy-4-methylquinoline.
Reagents: Diethylamine, acetic anhydride.
Reaction Conditions: Reflux the mixture of 2-hydroxy-4-methylquinoline, diethylamine, and acetic anhydride in an appropriate solvent (e.g., ethanol) for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same reagents and reaction conditions but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor activity. The exact molecular pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-(4-phenylamino-7-methoxy-quinazolin-6-yloxy)acetamide: This compound has a similar structure but with different substituents on the quinoline ring.
2-hydroxy-4-methylquinoline: The parent compound without the diethylacetamide group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline derivatives.
Uniqueness
N,N-diethyl-2-(2-hydroxy-4-methylquinolin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of diethylacetamide and hydroxyquinoline moieties makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-methyl-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15(19)10-13-11(3)12-8-6-7-9-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Clé InChI |
MKKZQSVTSUHOMB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CC1=C(C2=CC=CC=C2NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




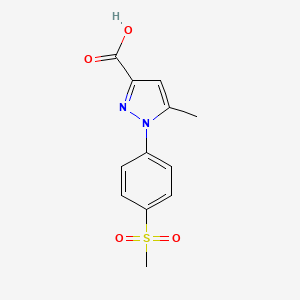



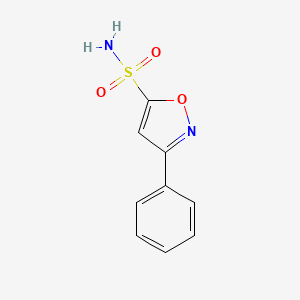
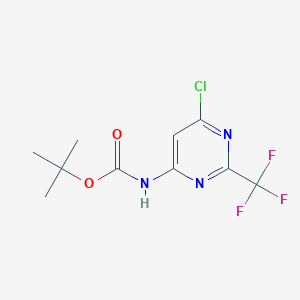
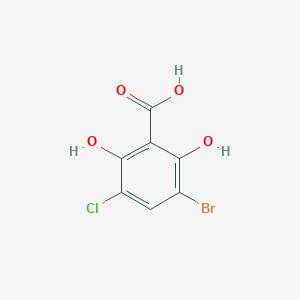
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)


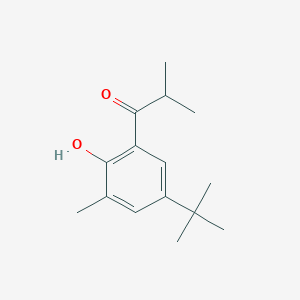
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
